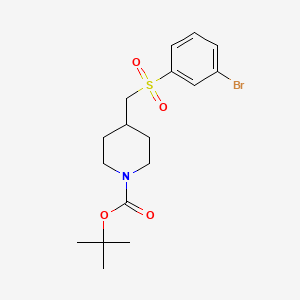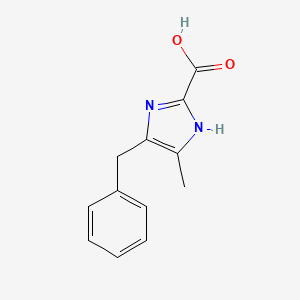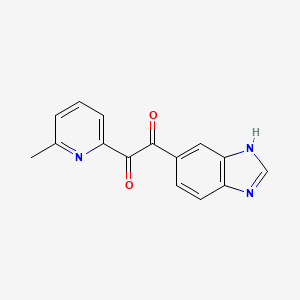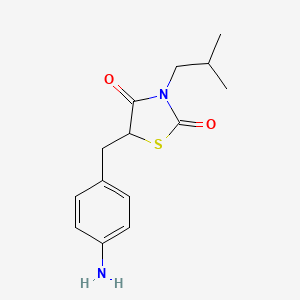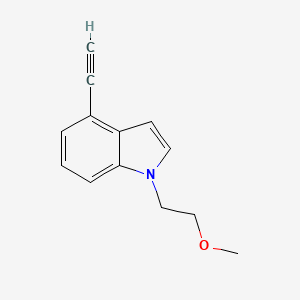
4-Ethynyl-1-(2-methoxyethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-(2-methoxyethyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methoxyethylamine.
Reaction Conditions: The key step involves the introduction of the ethynyl group at the 4-position of the indole ring. This can be achieved through a palladium-catalyzed Sonogashira coupling reaction, where the indole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a base.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
4-Ethynyl-1-(2-methoxyethyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted indoles.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-(2-methoxyethyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-1-(2-methoxyethyl)-1H-indole can be compared with other similar compounds, such as:
4-Ethynyl-1-(2-methoxyethyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an indole ring.
4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde: This compound contains a pyrrole ring and is used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its indole core structure, which imparts distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-ethynyl-1-(2-methoxyethyl)indole |
InChI |
InChI=1S/C13H13NO/c1-3-11-5-4-6-13-12(11)7-8-14(13)9-10-15-2/h1,4-8H,9-10H2,2H3 |
InChI-Schlüssel |
MPIDNJQTEJKEFG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC2=C(C=CC=C21)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



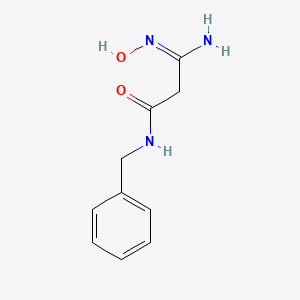
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
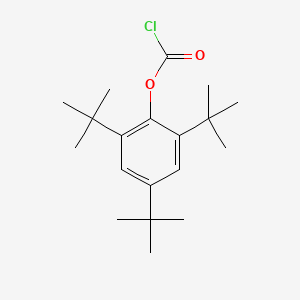
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)


